![molecular formula C23H19N5O3S B4315201 N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4315201.png)
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Overview
Description
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a carbazole moiety linked to a benzimidazole unit via a thioacetamide bridge
Preparation Methods
The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the carbazole and benzimidazole precursors. These precursors are then linked through a thioacetamide bridge under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole or carbazole rings, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as DNA or proteins.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structural features. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other carbazole and benzimidazole derivatives. Compared to these, N-(9-ETHYL-9H-CARBAZOL-3-YL)-2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific linkage and functional groups, which confer distinct chemical and biological properties. Examples of similar compounds are:
- 3-(9H-carbazol-9-yl)-N’-(1-(4-nitrophenyl)ethylidene)propanohydrazide
- 9-ethyl-9H-carbazole-3-carbaldehyde
- 5-nitro-1H-benzimidazole-2-thiol
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-2-27-20-6-4-3-5-16(20)17-11-14(7-10-21(17)27)24-22(29)13-32-23-25-18-9-8-15(28(30)31)12-19(18)26-23/h3-12H,2,13H2,1H3,(H,24,29)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGSWFQVMLCTKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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